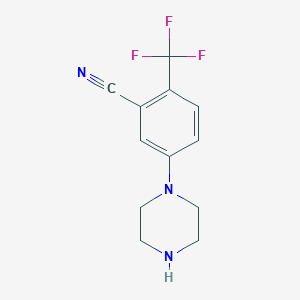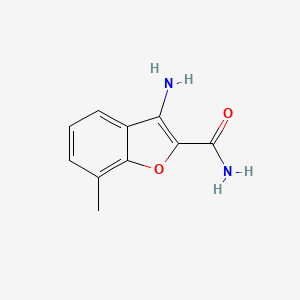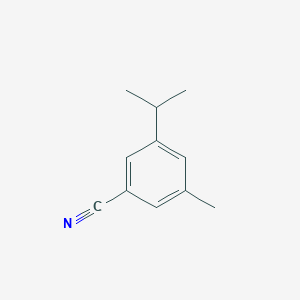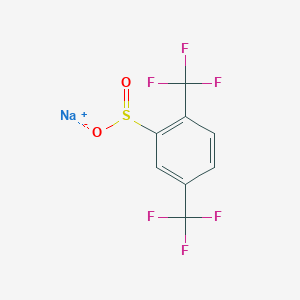
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C8H3F6O2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a derivative of benzenesulfinic acid, where two trifluoromethyl groups are attached to the benzene ring at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 2,5-bis(trifluoromethyl)benzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually performed under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.
Scientific Research Applications
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential use in drug development, especially in designing molecules with enhanced pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the transition states and intermediates. This compound can interact with molecular targets such as enzymes and receptors, modulating their activities through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfinic acid
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
2,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other sulfinic acids. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.
Properties
Molecular Formula |
C8H3F6NaO2S |
|---|---|
Molecular Weight |
300.16 g/mol |
IUPAC Name |
sodium;2,5-bis(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H4F6O2S.Na/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)17(15)16;/h1-3H,(H,15,16);/q;+1/p-1 |
InChI Key |
KYCFDALZGCGZCB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




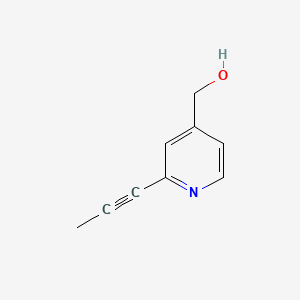
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

